molecular formula C7H5FN2 B1359679 5-Cyano-2-fluoro-3-picoline CAS No. 261625-67-6

5-Cyano-2-fluoro-3-picoline

Cat. No.: B1359679
CAS No.: 261625-67-6
M. Wt: 136.13 g/mol
InChI Key: ODAVABJWORVQDH-UHFFFAOYSA-N
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Description

5-Cyano-2-fluoro-3-picoline is a fluorinated pyridine derivative with the molecular formula C7H5FN2. It is a solid compound with a molecular weight of 136.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-fluoro-3-picoline typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-bromo-2-cyano-3-nitropyridine with tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . This reaction results in the substitution of the nitro group with a fluorine atom, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions using efficient fluorinating agents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-fluoro-3-picoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

5-Cyano-2-fluoro-3-picoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyano-2-fluoro-3-picoline involves its interaction with molecular targets through its fluorinated pyridine ring. The electron-withdrawing fluorine atom influences the compound’s reactivity and binding affinity to various biological targets. Specific pathways and molecular targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-2-fluoro-3-picoline is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-fluoro-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAVABJWORVQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632582
Record name 6-Fluoro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261625-67-6
Record name 6-Fluoro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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